

Measuring Intracellular Calcium Influx Using Fura-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

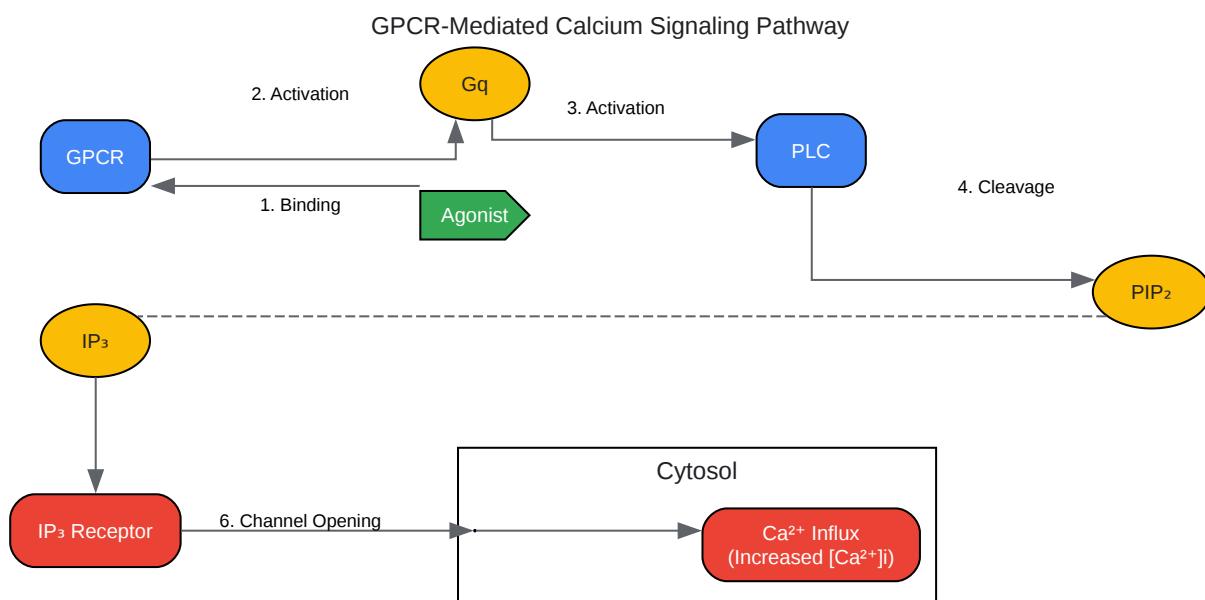
Compound of Interest

Compound Name: **Fura-2**

Cat. No.: **B149405**

[Get Quote](#)

Introduction

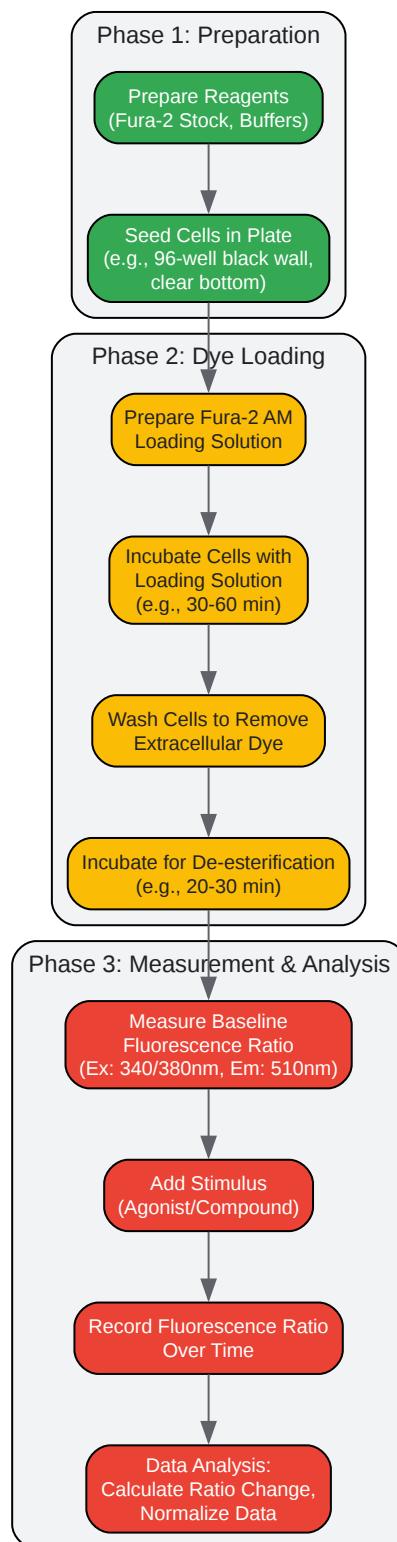

Intracellular calcium (Ca^{2+}) is a ubiquitous second messenger that plays a pivotal role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression.^[1] The ability to accurately measure changes in intracellular Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$) is crucial for researchers in various fields, from basic cell biology to drug discovery. **Fura-2**, a ratiometric fluorescent indicator, has long been a cornerstone for these measurements.^[2]

Fura-2 AM, a cell-permeant ester derivative of **Fura-2**, readily crosses the cell membrane.^[1] Once inside the cell, cytosolic esterases cleave the acetoxyethyl (AM) ester groups, trapping the active, Ca^{2+} -sensitive **Fura-2** dye in the cytoplasm.^[1] The key advantage of **Fura-2** lies in its dual-excitation ratiometric properties.^[3] When unbound to Ca^{2+} , **Fura-2** has an excitation maximum at approximately 380 nm. Upon binding Ca^{2+} , the excitation peak shifts to around 340 nm, while the emission maximum remains constant at approximately 510 nm.^[2] By calculating the ratio of the fluorescence intensities emitted upon excitation at 340 nm and 380 nm, one can obtain a quantitative measure of $[\text{Ca}^{2+}]_i$ that is largely independent of confounding variables like dye concentration, cell thickness, or photobleaching.^{[1][3]} This makes **Fura-2** a robust and reliable tool for dynamic, real-time monitoring of calcium signaling.^[1]

This document provides a detailed protocol for measuring Ca^{2+} influx in cultured cells using **Fura-2 AM**, aimed at researchers, scientists, and drug development professionals.

Signaling Pathway and Experimental Workflow

A common application for **Fura-2** is to measure Ca^{2+} mobilization following the activation of G protein-coupled receptors (GPCRs).^{[4][5]} Specifically, the $\text{G}\alpha\text{q}$ pathway activation leads to the production of inositol trisphosphate (IP_3), which triggers the release of Ca^{2+} from intracellular stores like the endoplasmic reticulum.^{[4][6]}



[Click to download full resolution via product page](#)

A typical GPCR-mediated calcium signaling pathway.^[6]

The general experimental procedure involves preparing the cells, loading them with the **Fura-2** AM dye, measuring the baseline fluorescence ratio, stimulating the cells to induce calcium influx, and recording the subsequent changes in the fluorescence ratio.

Fura-2 Calcium Influx Assay Workflow

[Click to download full resolution via product page](#)General experimental workflow for a **Fura-2** assay.^[7]

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents

- **Fura-2 AM Stock Solution (1-5 mM):**
 - Dissolve 1 mg of **Fura-2 AM** in 200-1000 μ L of high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[\[8\]](#)[\[9\]](#)
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[\[10\]](#)[\[11\]](#)
- **Pluronic™ F-127 Stock Solution (20% w/v):**
 - Dissolve 200 mg of Pluronic™ F-127 in 1 mL of DMSO. This non-ionic detergent aids in the dispersion of the hydrophobic **Fura-2 AM** in aqueous buffers.[\[9\]](#)[\[12\]](#)
 - Store at room temperature. If precipitation occurs, warm to ~40°C and vortex to redissolve.[\[8\]](#)
- **Probenecid Stock Solution (250 mM, Optional):**
 - Probenecid is an anion-exchange inhibitor that can reduce the leakage of de-esterified **Fura-2** from the cells.[\[9\]](#)
 - Dissolve probenecid in 1 M NaOH and then dilute with buffer to the final desired concentration (e.g., 250 mM).[\[13\]](#) Store aliquots at -20°C.
- **Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES):**
 - Prepare Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.2-7.4.[\[7\]](#) Ensure the buffer is at the desired experimental temperature (room temperature or 37°C) before use.

Protocol 2: Cell Preparation and Fura-2 Loading

The optimal loading conditions (dye concentration, time, temperature) should be determined empirically for each cell type.[14][15]

For Adherent Cells (e.g., in a 96-well plate):

- Seed cells in a black-wall, clear-bottom 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment (e.g., 40,000–80,000 cells/well).[8][10] Culture overnight.
- Prepare Loading Solution: For a 96-well plate, you might need ~10 mL of loading buffer.
 - Warm the Assay Buffer to the desired temperature.
 - In a separate tube, mix an appropriate volume of **Fura-2** AM stock solution (final concentration typically 1-5 μ M) with an equal volume of 20% Pluronic™ F-127 stock solution (final concentration ~0.02-0.04%).[9][13]
 - Vortex this mixture, then dilute it into the pre-warmed Assay Buffer. If using probenecid, add it to the buffer (final concentration 1-2.5 mM).[9][13] Vortex the final solution thoroughly.
- Aspirate the culture medium from the cells.
- Wash the cells once with pre-warmed Assay Buffer.[7][8]
- Add 100 μ L/well of the **Fura-2** AM Loading Solution.[10]
- Incubate the plate for 30-60 minutes at room temperature or 37°C, protected from light.[9][14] Incubation at room temperature may reduce dye compartmentalization into organelles.[16]
- Aspirate the loading solution and wash the cells twice with pre-warmed Assay Buffer (containing probenecid, if used).[7]
- Add 100-200 μ L of fresh Assay Buffer to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.[7][8]

For Suspension Cells:

- Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).[15]
- Resuspend the cell pellet in pre-warmed Assay Buffer at the desired density (e.g., 125,000–250,000 cells/100 μ L).[10]
- Add **Fura-2 AM** Loading Solution to the cell suspension.
- Incubate for 15-60 minutes at the desired temperature with gentle agitation, protected from light.[7][17]
- Centrifuge the cells to pellet them and remove the supernatant.
- Wash the cell pellet twice by resuspending in fresh Assay Buffer and centrifuging.[7]
- Resuspend the final cell pellet in fresh Assay Buffer and incubate for 20-30 minutes for de-esterification before transferring to a measurement plate.[7]

Protocol 3: Measurement of Calcium Influx

This protocol is for a fluorescence plate reader equipped with injectors.

- Instrument Setup:
 - Set the plate reader to measure fluorescence kinetically.
 - Excitation wavelengths: alternate between 340 nm and 380 nm.[3]
 - Emission wavelength: 510 nm.[3]
 - Set the reading interval (e.g., every 1-3 seconds).[8]
 - Prime the instrument's injector with your stimulus (e.g., agonist, ionophore).
- Data Acquisition:
 - Place the cell plate into the reader.
 - Begin recording to establish a stable baseline fluorescence ratio for 15-30 seconds.

- Inject the stimulus and continue recording to capture the resulting change in the 340/380 nm ratio. The total read time will depend on the kinetics of the response.

Data Analysis and Presentation

- Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F_{340}/F_{380}).[\[1\]](#)[\[18\]](#)
- Background Subtraction: If necessary, subtract the background fluorescence from wells containing no cells.
- Normalization: Data is often normalized to the baseline ratio. This can be expressed as a fold change (Ratio / Baseline Ratio) or as a change from baseline (Ratio - Baseline Ratio).[\[15\]](#)
- $[Ca^{2+}]_i$ Calculation (Optional): To convert the fluorescence ratio to absolute intracellular calcium concentration, the Grynkiewicz equation can be used:[\[19\]](#)[\[20\]](#) $[Ca^{2+}]_i = K_d * (R - R_{min}) / (R_{max} - R) * (S_{f2} / S_{b2})$ Where:
 - K_d : The dissociation constant of **Fura-2** for Ca^{2+} (~224 nM).[\[19\]](#)
 - R : The experimental F_{340}/F_{380} ratio.
 - R_{min} : The ratio in the absence of Ca^{2+} (determined using a Ca^{2+} chelator like EGTA).
 - R_{max} : The ratio at saturating Ca^{2+} concentrations (determined using a Ca^{2+} ionophore like ionomycin in the presence of excess Ca^{2+}).
 - S_{f2} / S_{b2} : The ratio of fluorescence intensities at 380 nm for Ca^{2+} -free (S_{f2}) and Ca^{2+} -bound (S_{b2}) **Fura-2**.

Data Summary Table

The results of a calcium influx experiment can be summarized in a table for easy comparison between different treatment groups.

Treatment Group	Baseline Ratio (F_{340}/F_{380})	Peak Ratio (F_{340}/F_{380})	Fold Change (Peak/Baseline)	Amplitude (Peak - Baseline)
Vehicle Control	0.85 ± 0.04	0.88 ± 0.05	1.04 ± 0.02	0.03 ± 0.01
Agonist (10 μ M)	0.86 ± 0.05	3.44 ± 0.21	4.00 ± 0.25	2.58 ± 0.19
Antagonist + Agonist	0.84 ± 0.03	1.26 ± 0.11	1.50 ± 0.13	0.42 ± 0.09

Data are presented as mean \pm standard deviation and are for illustrative purposes only.

Troubleshooting

Common issues in **Fura-2** assays include low signal, high background, and inconsistent results.

Problem	Possible Cause(s)	Recommended Solution(s)
Low Fluorescence Signal	<ul style="list-style-type: none">- Inadequate dye concentration or incubation time.[21]- Poor cell health/viability.[21]- Incomplete de-esterification.[21]- Fura-2 AM stock has degraded (hydrolyzed).	<ul style="list-style-type: none">- Optimize Fura-2 AM concentration (titrate 1-10 μM) and incubation time.[21]- Ensure cells are healthy before starting. Use fresh Fura-2 AM stock for each experiment.[21]- Extend the post-loading incubation time to 30 minutes. <p>[21]</p>
High Background Fluorescence	<ul style="list-style-type: none">- Extracellular Fura-2 AM or hydrolyzed dye.[21]- Serum in the loading buffer contains esterases.[21]- Cell lysis and dye leakage.	<ul style="list-style-type: none">- Wash cells thoroughly (2-3 times) after loading.[21]- Use serum-free buffer for the loading and washing steps.[21]- Handle cells gently to prevent membrane damage.
Inconsistent Loading / Variable Signal	<ul style="list-style-type: none">- Uneven cell density.[21]- Inadequate mixing of Fura-2 AM in buffer (precipitation).[12]- Dye compartmentalization into organelles.[12]	<ul style="list-style-type: none">- Ensure a uniform, confluent cell monolayer.[21]- Vortex the loading solution thoroughly.- Ensure Pluronic F-127 is used to aid solubilization.[12]- Lower the loading temperature (e.g., to room temperature) to reduce sequestration.[12][16]
Signal Decreases Over Time (Photobleaching)	<ul style="list-style-type: none">- Excessive exposure to excitation light.[12]	<ul style="list-style-type: none">- Reduce the intensity and/or duration of UV light exposure.- Use neutral density filters if available.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Fura-2 - Wikipedia [en.wikipedia.org]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abpbio.com [abpbio.com]
- 10. Calcium Flux Assay Kit (Fura-2 , No Wash) (ab176766) | Abcam [abcam.com]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. hellobio.com [hellobio.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. ionoptix.com [ionoptix.com]
- 18. researchgate.net [researchgate.net]
- 19. A 340/380 nm light-emitting diode illuminator for Fura-2 AM ratiometric Ca²⁺ imaging of live cells with better than 5 nM precision - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determining calcium concentration in heterogeneous model systems using multiple indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Measuring Intracellular Calcium Influx Using Fura-2: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b149405#protocol-for-measuring-calcium-influx-with-fura-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com